
フィダレスタット
概要
説明
フィダレスタットは、糖尿病性ニューロパチーの治療のために研究されてきた強力なアルドース還元酵素阻害剤です。それは、ポリオール経路において重要な役割を果たすアルドース還元酵素を阻害する能力で知られています。 この経路は、ニューロパチー、網膜症、腎症などのさまざまな糖尿病合併症の発症に関与しています .
科学的研究の応用
Diabetic Complications
1.1. Diabetic Neuropathy
Fidarestat has been primarily studied for its efficacy in treating diabetic neuropathy, a common complication of diabetes characterized by nerve damage. A pivotal study involving 279 patients demonstrated that fidarestat treatment significantly improved various electrophysiological measures of nerve function compared to a placebo group. Notably, five out of eight measures showed significant improvement, including median nerve conduction velocity and sensory nerve conduction velocity, alongside subjective symptom relief such as numbness and pain .
Table 1: Clinical Efficacy of Fidarestat in Diabetic Neuropathy
Measure | Fidarestat Group Improvement | Placebo Group Improvement |
---|---|---|
Median Nerve Conduction Velocity | Significant | No Improvement |
Tibial Motor Nerve Conduction | Significant | No Improvement |
Subjective Symptoms | Significant | No Improvement |
1.2. Diabetic Cataracts and Retinopathy
Fidarestat has also shown promise in preventing diabetic cataract formation and mitigating early retinal changes in diabetic models. In studies with streptozotocin-induced diabetic rats, fidarestat treatment resulted in a significant reduction in apoptotic cell markers and oxidative stress indicators, suggesting its potential to protect against diabetes-induced ocular complications .
Oncology Applications
2.1. Enhancing Chemotherapy Efficacy
Recent research indicates that fidarestat may enhance the sensitivity of colorectal cancer cells to doxorubicin, a commonly used chemotherapeutic agent. Studies have shown that fidarestat not only inhibits cancer cell growth but also increases doxorubicin's cytotoxic effects by reducing the expression of drug resistance proteins such as MDR1 and MRP1 . This dual action suggests that fidarestat could serve as an effective adjuvant therapy in cancer treatment.
Table 2: Effects of Fidarestat on Doxorubicin Sensitivity
Parameter | Control (Doxorubicin Only) | Fidarestat + Doxorubicin |
---|---|---|
Cell Viability | High | Low |
MDR1 Expression | High | Reduced |
Cardiotoxicity | Present | Reduced |
Cardiovascular Protection
Fidarestat has demonstrated protective effects against doxorubicin-induced cardiotoxicity. In vitro studies revealed that fidarestat mitigated oxidative stress and inflammatory responses in human umbilical vein endothelial cells exposed to doxorubicin. This suggests its potential utility in protecting cardiovascular health during chemotherapy .
作用機序
フィダレスタットは、ポリオール経路に関与するアルドース還元酵素を阻害することによって効果を発揮します。この酵素を阻害することにより、フィダレスタットは組織におけるソルビトールの蓄積を防ぎ、浸透圧ストレスを軽減し、細胞損傷を防ぎます。 このメカニズムは、ニューロパチーなどの合併症の進行を軽減するのに役立つため、糖尿病患者にとって特に有益です .
類似化合物の比較
フィダレスタットは、エパルレスタットやラニレスタットなどの他のアルドース還元酵素阻害剤と比較されています。 これらの化合物はすべて、類似の作用機序を共有していますが、フィダレスタットは、より高い効力とより長い作用時間を持っていることで知られています . さらに、フィダレスタットは、立体異性体と比較して、アルドース還元酵素への結合親和性が高く、より効果的な阻害剤となっています .
類似化合物
- エパルレスタット
- ラニレスタット
- ゾポルレスタット
フィダレスタットの独自の構造的特徴と優れた結合親和性は、糖尿病合併症の治療のための有望な候補となっています。
準備方法
合成経路と反応条件
フィダレスタットは、フルオロフェノールとマレイミドを初期反応原料として用いて合成できます。 合成は、付加反応、続いて環化、および最終生成物を形成するためのその他の段階を含む . 反応条件は一般的に穏やかであり、シアン化ナトリウムなどの高毒性試薬やトリフルオロ酢酸などの強い腐食性試薬の使用を避けます .
工業生産方法
フィダレスタットの工業生産には、高収率と純度を確保するために合成経路を最適化することが含まれます。このプロセスは、スケーラブルでコスト効率の高いように設計されており、大規模生産に適しています。 高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用することにより、最終製品の品質と一貫性が保証されます .
化学反応の分析
反応の種類
フィダレスタットは、加水分解、酸化、光分解などのさまざまな化学反応を起こします。 光分解および熱的条件下では安定していますが、加水分解(塩基性、酸性、中性)および酸化ストレス条件下では大幅に分解します .
一般的な試薬と条件
加水分解: 酸性、塩基性、中性条件
酸化: 過酸化水素などの酸化剤
光分解: 光への暴露
生成される主な生成物
これらの条件下でのフィダレスタットの分解生成物は、液体クロマトグラフィー四重極飛行時間型タンデム質量分析(LC-QTOF-MS-MS)を使用して特徴付けられています。 合計5つの新しい分解生成物が特定され、特徴付けられました .
科学研究の応用
フィダレスタットは、糖尿病合併症の治療における潜在的な治療用途のために広く研究されてきました。 網膜の酸化ストレスと血管内皮成長因子過剰発現を軽減し、網膜症を予防する可能性を示しています . さらに、フィダレスタットは、神経伝導を改善し、しびれや自発的な痛みなどの糖尿病性ニューロパチーの主観的症状を軽減する能力について調査されてきました .
類似化合物との比較
Fidarestat is compared with other aldose reductase inhibitors such as epalrestat and ranirestat. While all these compounds share a similar mechanism of action, fidarestat is noted for its higher potency and longer duration of action . Additionally, fidarestat has shown better binding affinity to aldose reductase compared to its stereoisomers, making it a more effective inhibitor .
Similar Compounds
- Epalrestat
- Ranirestat
- Zopolrestat
Fidarestat’s unique structural features and superior binding affinity make it a promising candidate for the treatment of diabetic complications.
生物活性
Fidarestat, also known as SNK-860, is a potent aldose reductase (AR) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of diabetic complications and cancer. This article provides a comprehensive overview of the biological activity of fidarestat, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.
1. Aldose Reductase Inhibition
Fidarestat's primary mechanism is the inhibition of aldose reductase, an enzyme that converts glucose to sorbitol via the polyol pathway. This process is crucial in diabetic neuropathy and retinopathy, where elevated sorbitol levels contribute to cellular damage due to osmotic and oxidative stress .
2. Regulation of Oxidative Stress
Fidarestat has been shown to enhance mitochondrial biogenesis and reduce oxidative stress by upregulating the Nrf2/HO-1 pathway. In colorectal cancer (CRC) cells, fidarestat increases the expression and activity of Nrf2, leading to enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) . This action helps mitigate oxidative damage and supports cell survival under stress conditions.
3. Protection Against Chemotherapy-Induced Damage
In studies involving doxorubicin (Dox)-induced cytotoxicity in human umbilical vein endothelial cells (HUVECs), fidarestat demonstrated protective effects by preventing oxidative stress and inflammatory responses. It inhibited the activation of NF-κB and reduced the expression of inflammatory cytokines, thus preserving endothelial function during chemotherapy .
Clinical Efficacy
Fidarestat has been evaluated in various clinical settings, particularly for diabetic neuropathy. A multicenter, double-blind, placebo-controlled study highlighted its efficacy in improving nerve conduction velocities and alleviating symptoms associated with diabetic peripheral neuropathy. Patients receiving fidarestat showed significant improvements compared to those on placebo, with a notable enhancement in both motor and sensory nerve functions .
Table 1: Summary of Key Studies on Fidarestat
Case Studies
Case Study 1: Diabetic Neuropathy Treatment
In a clinical trial involving patients with diabetic neuropathy, fidarestat was administered at a daily dose of 150 mg over 52 weeks. The results indicated significant improvements in both subjective symptom relief and objective measures of nerve function compared to placebo controls .
Case Study 2: Cancer Treatment
A study on fidarestat's effects on colorectal cancer demonstrated that treatment with fidarestat led to increased levels of Nrf2 and HO-1 in xenograft models, suggesting enhanced antioxidant capacity and reduced tumor growth through mitochondrial biogenesis .
特性
IUPAC Name |
(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPEIZFCHNLKK-UFBFGSQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046654 | |
Record name | Fidarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136087-85-9 | |
Record name | Fidarestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136087-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fidarestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fidarestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fidarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIDARESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。